molecular formula C13H8F3NO3 B183232 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid CAS No. 36701-89-0

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Cat. No. B183232
Key on ui cas rn: 36701-89-0
M. Wt: 283.2 g/mol
InChI Key: OBRGOFGSXWAVNZ-UHFFFAOYSA-N
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Patent
US04251263

Procedure details

To a flask containing a solution of 45.4 grams (0.21 mole) 25% sodium methoxide in 100 milliliters of methanol were added 81.5 grams (0.5 mole) 3-trifluoromethylphenol and 15.8 grams (0.1 mole) 2-chloronicotinic acid. The reaction mass was heated and the methanol distilled off. The pot temperature was raised to 180° C. and held at that level for one hour. The mixture was then cooled to 100° C. and poured into 500 milliliters ice water. The aqueous mixture was extracted with 3 portions of 200 milliliters each, of diethyl ether, then acidified with glacial acetic acid. A solid precipitated, which was filtered, washed with water and dried, to give 25.8 grams (91.2% of theoretical yield) of 2-(3-trifluoromethylphenoxy)nicotinic acid, m.p. 149°-151° C.
Name
sodium methoxide
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[F:4][C:5]([F:14])([F:13])[C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1.Cl[C:16]1[N:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]>CO>[F:4][C:5]([F:13])([F:14])[C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[O:12][C:16]1[N:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
45.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
81.5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated
DISTILLATION
Type
DISTILLATION
Details
the methanol distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 100° C.
ADDITION
Type
ADDITION
Details
poured into 500 milliliters ice water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 3 portions of 200 milliliters each, of diethyl ether
CUSTOM
Type
CUSTOM
Details
A solid precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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